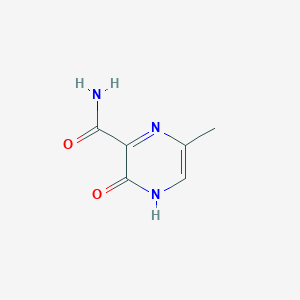

6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide

Beschreibung

BenchChem offers high-quality 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-methyl-2-oxo-1H-pyrazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-3-2-8-6(11)4(9-3)5(7)10/h2H,1H3,(H2,7,10)(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUPAWCXFTGKASP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)C(=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Crystal Structure Analysis of 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide: A Technical Guide for Solid-State Characterization

Executive Summary

For researchers and drug development professionals, understanding the solid-state properties of active pharmaceutical ingredients (APIs) and their precursors is a non-negotiable phase of rational drug design. 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide (CAS: 88394-06-3) is a critical pyrazine derivative structurally analogous to broad-spectrum viral polymerase inhibitors such as T-1105 and Favipiravir (T-705)[1]. This whitepaper provides an in-depth, self-validating technical workflow for the crystallographic analysis of this molecule, detailing the causality behind tautomeric equilibrium, supramolecular assembly, and the rigorous X-ray diffraction (XRD) protocols required to characterize it.

Solid-State Chemistry & Tautomeric Equilibrium

Pyrazine-2-carboxamides are characterized by a dynamic tautomeric equilibrium between their 3-hydroxy and 3-oxo forms. While this equilibrium is highly solvent-dependent in solution, the solid-state environment overwhelmingly favors the 3-oxo-3,4-dihydro tautomer.

The Causality of Tautomeric Preference: Why does the 3-oxo form dominate the crystal lattice? The 3-oxo configuration facilitates the formation of a highly stable intramolecular hydrogen bond between the carboxamide nitrogen and the adjacent carbonyl oxygen. This resonance-stabilized interaction locks the molecule into a nearly planar geometry. Crystallographic studies of closely related methyl-substituted analogs reveal extreme planarity, with the dihedral angle between the pyrazine ring and the carboxamide group measuring approximately 2.14°[2]. This planarity minimizes steric hindrance and maximizes the efficiency of 3D crystal packing, driving the thermodynamic preference for the 3-oxo state during nucleation.

Experimental Methodology: Crystallization & X-Ray Diffraction

To obtain high-resolution structural data, the experimental protocol must function as a self-validating system. The choices made during solvent selection and temperature control directly cross-verify the refinement of the final structural model.

Protocol 1: Single Crystal Growth via Slow Evaporation

-

Solvent Screening & Dissolution: Dissolve 10–15 mg of 6-methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide in a 1:1 (v/v) binary mixture of methanol and ethyl acetate.

-

Mechanistic Rationale: Methanol acts as a strong hydrogen-bond disruptor to fully solvate the tautomers, while the semi-polar ethyl acetate serves as an antisolvent to tightly modulate the rate of supersaturation.

-

-

Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a clean, borosilicate glass vial. This removes heterogeneous particulate matter that could induce premature, low-quality nucleation.

-

Controlled Evaporation: Seal the vial with Parafilm, puncture 2-3 microscopic holes, and incubate at a highly stable 20°C in a vibration-free environment. Block-shaped single crystals suitable for XRD typically harvest within 5–7 days.

Protocol 2: X-Ray Data Collection

-

Crystal Mounting: Under a polarized light microscope, select a crystal with optimal dimensions (e.g., 0.2 × 0.2 × 0.1 mm) exhibiting uniform extinction. Mount it on a MiTeGen loop using perfluoropolyether oil to prevent atmospheric degradation.

-

Cryocooling (Critical Step): Flash-cool the mounted crystal to 100 K using an open-flow liquid nitrogen cryostat.

-

Mechanistic Rationale: Cryocooling drastically minimizes atomic thermal vibrations (Debye-Waller factors). This is absolutely critical for accurately locating the tautomeric hydrogen atom on the N4 position of the pyrazine ring in the difference Fourier map, rather than misassigning it to the exocyclic oxygen.

-

-

Diffraction: Collect data using a single-crystal X-ray diffractometer equipped with a microfocus Mo Kα (λ = 0.71073 Å) or Cu Kα source.

Crystallographic Data & Supramolecular Motifs

In the crystal lattice, 6-methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide molecules self-assemble into highly ordered supramolecular architectures. The primary driving force is the formation of inversion dimers via strong intermolecular N–H···O hydrogen bonds, which creates a characteristic R22(8) ring motif .

These dimers are further interconnected by secondary N–H···N and C–H···O hydrogen bonds to generate continuous ribbons. Finally, offset π–π interactions between the planar pyrazine rings stabilize the layered 3D architecture along the crystallographic axes[3].

Table 1: Anticipated Crystallographic Parameters

| Parameter | Anticipated Value Range | Structural & Pharmacological Significance |

| Crystal System | Monoclinic / Triclinic | Typical for planar organic molecules optimizing packing density[3]. |

| Space Group | P21/c or P1ˉ | Centrosymmetric groups facilitate the formation of inversion dimers. |

| Dihedral Angle | < 3.0° | Indicates extreme molecular planarity due to intramolecular resonance[2]. |

| Primary Motif | R22(8) Dimer | Dictates the API's melting point, solubility, and dissolution rate. |

| π-π Stacking | 3.3 - 3.7 Å | Stabilizes the 3D layered architecture, impacting powder flow properties[3]. |

Computational Refinement Workflow

The structural solution relies on direct methods followed by rigorous least-squares refinement. The logical progression below illustrates the critical path from raw diffraction images to a validated crystallographic information file (CIF).

Caption: Step-by-step crystallographic workflow for 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide.

Conclusion

The crystal structure analysis of 6-methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide provides profound insights into its tautomeric preferences and supramolecular assembly. By employing rigorous, low-temperature X-ray diffraction protocols, researchers can unambiguously define the hydrogen-bonding networks—specifically the R22(8) inversion dimers—that dictate the molecule's physicochemical properties. This structural foundation is indispensable for downstream pharmaceutical formulation, polymorph screening, and analog optimization in antiviral drug development.

References

-

Journal of Medicinal Chemistry (ACS Publications). "Prodrugs of the Phosphoribosylated Forms of Hydroxypyrazinecarboxamide Pseudobase T-705 and Its De-Fluoro Analogue T-1105 as Potent Influenza Virus Inhibitors." URL:[Link]

-

National Institutes of Health (PMC). "Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (monoclinic polymorph) and related derivatives." URL:[Link]

-

RCSB Protein Data Bank. "4KN6: Crystal structure of human hypoxanthine-guanine phosphoribosyltransferase in complex with 6-fluoro-3-hydroxy-2-pyrazinecarboxamide (T-705) ribose-5." URL:[Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of Favipiravir and its Active Metabolite

Abstract

This technical guide provides a comprehensive analysis of the molecular mechanism of action of the broad-spectrum antiviral agent Favipiravir (T-705). As a prodrug, Favipiravir requires intracellular conversion to its active form, Favipiravir ribofuranosyl-5'-triphosphate (T-705-RTP), to exert its antiviral effects. The primary target of T-705-RTP is the highly conserved RNA-dependent RNA polymerase (RdRp) enzyme, which is essential for the replication of most RNA viruses. This guide elucidates the multi-step metabolic activation pathway, details the dual mechanisms of RdRp inhibition—lethal mutagenesis and chain termination—and presents the experimental evidence that underpins our current understanding. We provide detailed protocols for key validation assays, quantitative data on inhibitory concentrations, and visual diagrams of the core pathways to offer a complete resource for researchers, virologists, and drug development professionals.

Introduction: The Emergence of a Broad-Spectrum Pyrazinecarboxamide Derivative

Favipiravir (6-fluoro-3-hydroxy-2-pyrazinecarboxamide) is a synthetic pyrazinecarboxamide derivative discovered through the screening of a chemical library for anti-influenza activity.[1] Unlike many antiviral agents that target virus-specific proteins like neuraminidase or proteases, Favipiravir targets the fundamental machinery of viral replication—the RNA-dependent RNA polymerase (RdRp).[2][3] This strategic choice of target is a cornerstone of its broad-spectrum activity, demonstrating efficacy against a wide array of RNA viruses, including influenza viruses, arenaviruses, bunyaviruses, flaviviruses, and coronaviruses.[1][2]

The compound itself, however, is an inactive prodrug. Its therapeutic action is entirely dependent on its conversion within the host cell into a molecular mimic of a purine nucleotide. This guide will deconstruct this process, from cellular uptake to the ultimate disruption of viral genome replication.

Intracellular Metabolic Activation: The Genesis of the Active Agent

For Favipiravir to become an effective antiviral, it must first be recognized and processed by the host cell's enzymatic machinery. This multi-step intracellular activation is a critical prerequisite for its mechanism of action.[3][4]

-

Cellular Uptake: Favipiravir is transported across the cell membrane into the cytoplasm. While the specific transporters are not fully elucidated, effective uptake is observed across various cell lines.[4]

-

Phosphoribosylation: The initial and rate-limiting step is the conversion of Favipiravir to its monophosphate form, Favipiravir-ribofuranosyl-5'-monophosphate (T-705-RMP). This reaction is catalyzed by the host enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[5][6]

-

Phosphorylation: Subsequently, host cellular kinases catalyze the phosphorylation of T-705-RMP to its diphosphate (T-705-RDP) and finally to its pharmacologically active triphosphate form, T-705-RTP.[4][5]

This reliance on host enzymes for activation is a key feature of many nucleoside analog drugs. The efficiency of this pathway can vary between cell types, influencing the compound's overall potency in different tissues.[4]

Caption: Intracellular conversion of Favipiravir to its active form, T-705-RTP.

The Core Mechanism of Action: A Two-Pronged Attack on Viral Replication

The active metabolite, T-705-RTP, functions as a purine analogue, being mistakenly recognized by the viral RdRp as a substrate in place of natural adenosine or guanosine triphosphates (ATP or GTP).[2][7] This misrecognition leads to two primary, non-mutually exclusive antiviral mechanisms.

Lethal Mutagenesis (Error Catastrophe)

The predominant mechanism of action for Favipiravir is the induction of lethal mutagenesis.[8][9][10] RNA viruses naturally exist as a diverse population of genetic variants, or "quasispecies," due to the low fidelity of their RdRp enzymes. Lethal mutagenesis exploits this inherent error-proneness.

When T-705-RTP is incorporated into the nascent viral RNA strand, it does not immediately terminate synthesis. Instead, its ambiguous structure can cause mispairing during subsequent rounds of replication. This leads to a significant increase in transition mutations, particularly G-to-A and C-to-U changes.[8][9] The accumulation of these mutations across the viral genome surpasses a critical error threshold, resulting in a catastrophic loss of viral fitness and infectivity, ultimately leading to the extinction of the viral population.[8][11][12] This mechanism explains why the development of resistance is difficult; the drug's efficacy relies on generating a broad spectrum of non-viable mutants rather than simply blocking a single enzymatic step.[9]

RNA Chain Termination

In addition to mutagenesis, T-705-RTP can also act as a chain terminator.[12][13] While single incorporation events may not always halt synthesis, the incorporation of two consecutive T-705-RTP molecules can prevent further primer extension by the RdRp.[14] The efficiency of chain termination can vary depending on the specific viral polymerase and the sequence context of the RNA template. While considered a component of its activity, evidence suggests that for many viruses, lethal mutagenesis is the more dominant and potent mechanism.[9][10]

Caption: Dual mechanisms of action of T-705-RTP on the viral RdRp complex.

Selectivity and Safety Profile

A crucial aspect of any antiviral agent is its selectivity for viral targets over host cellular machinery. T-705-RTP demonstrates a high degree of selectivity. It is a potent inhibitor of viral RdRp, with 50% inhibitory concentrations (IC50) often in the nanomolar range.[2][15] In contrast, its inhibitory activity against human DNA polymerases (α, β, γ) and RNA polymerase II is significantly weaker, with IC50 values that are several orders of magnitude higher (in the high micromolar to millimolar range).[16] This wide therapeutic window is attributed to the structural differences between viral RdRp and human polymerases, ensuring that the drug preferentially disrupts viral replication without significantly affecting host cell nucleic acid synthesis.[6]

Quantitative Data Summary

The efficacy of Favipiravir and its active form has been quantified against numerous viruses and polymerases. The table below summarizes key inhibitory concentrations, highlighting its broad-spectrum activity and selectivity.

| Compound | Target | Assay Type | Value | Reference |

| Favipiravir-RTP | Influenza Virus RdRp | Enzymatic Assay (IC50) | 0.341 µM | [2][16] |

| Favipiravir-RTP | Human DNA Polymerase α, β, γ | Enzymatic Assay (IC50) | >1000 µM | [16] |

| Favipiravir-RTP | Human RNA Polymerase II | Enzymatic Assay (IC50) | 905 µM | [16] |

| Favipiravir | Influenza A & B Viruses | Cell Culture (EC50) | 0.014 - 0.55 µg/mL | [17] |

| Favipiravir | Junin Virus | CPE Assay (EC50) | 0.79 - 0.94 µg/mL | [16] |

| Favipiravir | Lassa Virus | Yield Reduction (EC90) | 1.7 - 11.1 µg/mL | [16] |

Note: EC50/IC50 values can vary based on the specific viral strain, cell line, and assay conditions used.

Experimental Protocols for Mechanistic Validation

Elucidating the mechanism of action described above requires robust and validated experimental workflows. Below are detailed methodologies for two foundational assays used in the evaluation of Favipiravir.

Protocol: Viral Plaque Reduction Assay

This assay is the gold standard for quantifying the effect of an antiviral on viral infectivity and replication in cell culture.

Objective: To determine the 50% effective concentration (EC50) of Favipiravir required to inhibit the formation of viral plaques.

Methodology:

-

Cell Seeding: Seed a suitable host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) into 6-well plates to form a confluent monolayer.

-

Compound Preparation: Prepare a 2x stock solution of Favipiravir in cell culture medium. Perform serial dilutions to create a range of test concentrations (e.g., 0.01 µM to 100 µM).

-

Virus Infection: Wash the cell monolayers with phosphate-buffered saline (PBS). Infect the cells with a viral dilution calculated to produce 50-100 plaque-forming units (PFU) per well. Allow the virus to adsorb for 1 hour at 37°C.

-

Compound Treatment: After adsorption, remove the virus inoculum. Overlay the cells with a mixture containing 1:1 of 2% low-melting-point agarose and the 2x serially diluted Favipiravir solutions. Include a "virus control" (no drug) and a "cell control" (no virus, no drug).

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, or until plaques are visible in the virus control wells.

-

Plaque Visualization: Fix the cells with 4% paraformaldehyde. Remove the agarose overlay and stain the cell monolayer with a 0.1% crystal violet solution to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each drug concentration relative to the virus control. Plot the percentage reduction against the drug concentration and use non-linear regression to determine the EC50 value.[18]

Caption: Standard workflow for a viral plaque reduction assay.

Protocol: In Vitro RdRp Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the active metabolite (T-705-RTP) on the enzymatic activity of the viral polymerase.

Objective: To determine the 50% inhibitory concentration (IC50) of T-705-RTP against a purified viral RdRp.

Methodology:

-

Reagent Preparation:

-

Purify recombinant viral RdRp complex.

-

Synthesize or procure T-705-RTP. Prepare serial dilutions.

-

Prepare a reaction buffer containing MnCl2/MgCl2, DTT, and other necessary co-factors.

-

Prepare a mix of three natural ribonucleotides (NTPs) and one radiolabeled NTP (e.g., [α-³²P]GTP or [³H]UTP).

-

Prepare a short RNA template/primer duplex.

-

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, the RNA template/primer, the NTP mix (with radiolabel), and the purified RdRp enzyme.

-

Inhibition: Add varying concentrations of T-705-RTP to the reaction tubes. Include a "no inhibitor" positive control and a "no enzyme" negative control.

-

Incubation: Initiate the reaction by adding the enzyme or NTPs and incubate at the optimal temperature (e.g., 30-37°C) for a defined period (e.g., 60 minutes).

-

Reaction Quenching: Stop the reaction by adding a high concentration of EDTA.

-

Product Separation: Separate the radiolabeled, elongated RNA product from the unincorporated radiolabeled NTPs using a suitable method, such as gel electrophoresis (denaturing PAGE) or filter-binding assays.

-

Quantification: Quantify the amount of incorporated radioactivity using a phosphorimager or scintillation counter.

-

Data Analysis: Calculate the percentage of RdRp inhibition for each T-705-RTP concentration relative to the positive control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.[7][16]

Conclusion and Future Directions

The mechanism of action of 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide, known widely as the prodrug Favipiravir, is a sophisticated process of molecular deception. By leveraging the host cell's own enzymes, it generates a potent purine analogue that selectively targets the viral RdRp. Its primary reliance on inducing lethal mutagenesis represents a powerful strategy for combating the high mutation rates of RNA viruses and establishes a high barrier to resistance. The detailed experimental frameworks provided herein serve as a foundation for the continued investigation and development of this and other next-generation polymerase inhibitors. Future research should focus on further elucidating the structural basis of T-705-RTP's interaction with the RdRp of diverse viruses, which could inform the design of even more potent and selective antiviral agents.[19]

References

- BenchChem. Cellular uptake and metabolic activation of Favipiravir prodrug. BenchChem Technical Guides. [URL: https://www.benchchem.

- Perales, C., et al. (2016). Lethal Mutagenesis of Hepatitis C Virus Induced by Favipiravir. PLOS One. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0164691]

- Arias, A., Thorne, L., & Goodfellow, I. (2014). Favipiravir elicits antiviral mutagenesis during virus replication in vivo. eLife. [URL: https://elifesciences.org/articles/03679]

- Furuta, Y., et al. (2013). Favipiravir (T-705), a novel viral RNA polymerase inhibitor. Antiviral Research. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4633333/]

- Baranovich, T., et al. (2013). T-705 (Favipiravir) Induces Lethal Mutagenesis in Influenza A H1N1 Viruses In Vitro. Journal of Virology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3807340/]

- Gómez, C. E., et al. (2020). Lethal Mutagenesis of Rift Valley Fever Virus Induced by Favipiravir. Journal of Virology. [URL: https://journals.asm.org/doi/10.1128/jvi.00938-20]

- Shannon, A., et al. (2020). Rapid incorporation of Favipiravir by the fast and permissive viral RNA polymerase complex results in SARS-CoV-2 lethal mutagenesis. Nature Communications. [URL: https://www.

- Sissoko, D., et al. (2021). Favipiravir in Therapy of Viral Infections. Medicina. [URL: https://www.mdpi.com/1648-9144/57/1/62]

- Huchting, J., et al. (2019). Favipiravir as RNA Polymerase Dependent (Rdrp) in COVID-19. Journal of Biomolecular Structure and Dynamics. [URL: https://core.ac.uk/display/327242159]

- Goudot, G., et al. (2020). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Pharmaceuticals. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7765133/]

- Madhukar, M., et al. (2023). Favipiravir: An Effective Rna Polymerase Modulating Anti-Influenza Drug. Journal of Drug Delivery and Therapeutics. [URL: https://jddtonline.info/index.php/jddt/article/view/5877]

- MedChemExpress. Favipiravir sodium (T-705 sodium) | RNA Polymerase Inhibitor. [URL: https://www.medchemexpress.com/favipiravir-sodium.html]

- ResearchGate. Mechanism pathway for the formation of the active favipiravir‐ribofuranosyl‐5B‐triphosphate (favipiravir‐RTP) metabolite. [URL: https://www.researchgate.net/figure/Mechanism-pathway-for-the-formation-of-the-active-favipiravir-ribofuranosyl-5B_fig1_369722880]

- Ison, M. G., et al. (2024). Oral Favipiravir Exposure and Pharmacodynamic Effects in Adult Outpatients With Acute Influenza. The Journal of Infectious Diseases. [URL: https://academic.oup.com/jid/article/230/3/433/7693444]

- Furuta, Y., Komeno, T., & Nakamura, T. (2017). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. Proceedings of the Japan Academy, Series B. [URL: https://www.jstage.go.jp/article/pjab/93/7/93_PJA9307B-01/_article]

- Al-Tammemi, A. B. (2020). Potential use of RNA-dependent RNA polymerase (RdRp) inhibitors against SARS-CoV2 infection. Journal of Biomolecular Structure and Dynamics. [URL: https://www.tandfonline.com/doi/full/10.1080/07391102.2020.1843232]

- ResearchGate. Mechanism of action of favipiravir (T‐705) against the virus. [URL: https://www.researchgate.net/figure/Mechanism-of-action-of-favipiravir-T-705-against-the-virus-Favipiravir-is_fig1_341490924]

- Naydenova, K., et al. (2020). Structural basis for the inhibition of the SARS-CoV-2 RNA-dependent RNA polymerase by favipiravir-RTP. bioRxiv. [URL: https://www.biorxiv.org/content/10.1101/2020.10.20.347313v1]

- Furuta, Y., et al. (2017). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5713175/]

- Huchting, J., et al. (2015). Biochemical Evaluation of the Inhibition Properties of Favipiravir and 2′-C-Methyl-Cytidine Triphosphates against Human and Mouse Norovirus RNA Polymerases. Antimicrobial Agents and Chemotherapy. [URL: https://journals.asm.org/doi/10.1128/AAC.01775-15]

- BenchChem. Standard Laboratory Protocols for Favipiravir Antiviral Assays. [URL: https://www.benchchem.com/product/b1662787/protocols]

- Jin, Z., et al. (2020). Computational analysis reveals the mechanism of favipiravir against influenza A virus. Journal of Molecular Modeling. [URL: https://www.researchgate.net/publication/339464528_Computational_analysis_reveals_the_mechanism_of_favipiravir_against_influenza_A_virus]

- Goldhill, D. H., et al. (2018). The mechanism of resistance to favipiravir in influenza. Proceedings of the National Academy of Sciences. [URL: https://www.pnas.org/doi/10.1073/pnas.1811345115]

Sources

- 1. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Favipiravir in Therapy of Viral Infections [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. journals.asm.org [journals.asm.org]

- 8. Lethal Mutagenesis of Hepatitis C Virus Induced by Favipiravir | PLOS One [journals.plos.org]

- 9. T-705 (Favipiravir) Induces Lethal Mutagenesis in Influenza A H1N1 Viruses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rapid incorporation of Favipiravir by the fast and permissive viral RNA polymerase complex results in SARS-CoV-2 lethal mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. orbit.dtu.dk [orbit.dtu.dk]

- 12. journals.asm.org [journals.asm.org]

- 13. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. biorxiv.org [biorxiv.org]

Comprehensive Physicochemical and Pharmacological Profiling of 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The development of pyrazinecarboxamide derivatives has revolutionized the landscape of broad-spectrum antiviral therapeutics. While Favipiravir (T-705) remains the most widely recognized molecule in this class, structural analogs such as 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide (Des-fluoro-6-methyl Favipiravir) offer critical insights into the structure-activity relationship (SAR) of viral RNA-dependent RNA polymerase (RdRp) inhibitors. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data cataloging. Here, we will dissect the causality behind the physicochemical properties of this 6-methyl analog, map its intracellular activation pathway, and provide self-validating experimental protocols for its evaluation.

Structural Logic & Tautomeric Dynamics

In aqueous environments, pyrazine-2-carboxamides exhibit a dynamic tautomeric equilibrium between the 3-oxo-3,4-dihydro and 3-hydroxy states[1]. The substitution of the 6-fluoro group (found in Favipiravir) with a 6-methyl group fundamentally alters the electronic landscape of the heterocycle[2].

Fluorine is highly electronegative, withdrawing electron density via the inductive effect, which lowers the pKa of the hydroxyl group. Conversely, the methyl group is electron-donating via hyperconjugation. This increases the pKa, stabilizing the neutral 3-oxo tautomer at physiological pH (7.4). This shift is not merely a structural curiosity—it directly dictates the molecule's lipophilicity, its passive diffusion across host cell membranes, and its subsequent recognition by cytosolic activating enzymes[3].

Quantitative Physicochemical Profile

The following table summarizes the core physicochemical parameters of the 6-methyl analog, essential for formulation and analytical tracking[4],[5].

| Parameter | Value / Description |

| IUPAC Name | 6-methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide |

| CAS Number | 88394-06-3 |

| Molecular Formula | C₆H₇N₃O₂ |

| Molecular Weight | 153.14 g/mol |

| SMILES | CC1=CNC(=O)C(=N1)C(N)=O |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Primary Tautomer (pH 7.4) | 3-oxo-3,4-dihydro state |

Intracellular Activation & Mechanism of Action

To exert its antiviral effect, 6-methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide must function as a prodrug. It relies entirely on the host cell's purine salvage pathway for activation[3].

Once the neutral tautomer passively diffuses into the cytosol, it is recognized by Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) . HGPRT catalyzes the transfer of a phosphoribosyl group from PRPP to the pyrazine ring, generating the monophosphate (RMP)[3]. Host cellular kinases subsequently phosphorylate the RMP into the active triphosphate (RTP). This RTP analog acts as a competitive substrate for the viral RdRp, mimicking native purine nucleotides (ATP or GTP). Its incorporation leads to immediate chain termination or lethal mutagenesis of the viral genome[3].

Intracellular phosphoribosylation and RdRp inhibition pathway of the 6-methyl analog.

Validated Experimental Methodologies

Robust evaluation of pyrazinecarboxamides requires strict control over cellular and analytical variables. Below are two self-validating protocols designed to prevent common experimental artifacts.

Protocol A: HILIC-MS/MS Quantification Workflow

Objective: Track the intracellular conversion of the prodrug to its active triphosphate metabolite. Causality: Highly polar nucleotides (like the RTP metabolite) exhibit zero retention on standard C18 reverse-phase columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory to achieve orthogonal retention based on partitioning into an aqueous enriched layer.

Step-by-Step Methodology:

-

Sample Quenching & Extraction: Lyse treated cells using cold (-80°C) 80% methanol.

-

Causality: Immediate cold quenching halts endogenous phosphatase activity, preventing the artificial degradation of the triphosphate metabolite back to the prodrug.

-

-

Chromatographic Separation: Inject the supernatant onto a ZIC-pHILIC column (2.1 × 150 mm, 5 µm). Use a mobile phase of 10 mM ammonium acetate (pH 9.0) and acetonitrile.

-

Causality: The alkaline pH ensures the phosphate groups remain fully ionized, preventing peak tailing and improving interaction with the zwitterionic stationary phase.

-

-

System Suitability & Validation: Prior to sample analysis, inject a calibration standard containing the 6-methyl analog and a ¹³C-labeled internal standard.

-

Self-Validating Metric: The analytical run is only approved if the Relative Standard Deviation (RSD) of the internal standard peak area across 5 injections is <2.0%, ensuring matrix effects are properly normalized.

-

-

MRM Detection: Monitor transitions in positive ESI mode for the prodrug (e.g., loss of the HNCO group) and negative ESI mode for the triphosphate metabolite.

Protocol B: In Vitro Antiviral Efficacy & Cytotoxicity Assay

Objective: Determine the half-maximal effective concentration (EC₅₀) against target RNA viruses.

Step-by-Step Methodology:

-

Cell Line Selection & Seeding: Plate A549 or Vero E6 cells at 104 cells/well in a 96-well format.

-

Causality: These cell lines are selected specifically for their validated, robust HGPRT expression. Using HGPRT-deficient mutant lines will result in a failure to activate the prodrug, yielding false-negative efficacy data.

-

-

Compound Dosing: Dissolve 6-methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide in 100% DMSO, then perform serial dilutions in pH 7.4 buffered assay media (final DMSO <0.5%).

-

Causality: Strict pH control ensures the tautomeric ratio remains constant across all concentration brackets, standardizing the rate of passive membrane diffusion.

-

-

Viral Infection & Control Integration: Inoculate with the target virus (e.g., Influenza A) at a Multiplicity of Infection (MOI) of 0.01.

-

Self-Validating Metric: Include Favipiravir (T-705) as a positive control on every plate. The assay is automatically rejected if the calculated EC₅₀ for Favipiravir deviates by more than 3-fold from established historical baselines.

-

-

Quantification: At 48 hours post-infection, extract viral RNA from the supernatant and perform RT-qPCR targeting a conserved viral gene, normalizing against host GAPDH.

Self-validating experimental workflow for evaluating antiviral efficacy and metabolism.

Conclusion & Future Perspectives

The 6-methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide analog serves as a vital molecular probe in antiviral pharmacology[2]. By replacing the highly electronegative fluorine of Favipiravir with an electron-donating methyl group, researchers can fine-tune the molecule's pKa, tautomeric equilibrium, and subsequent interaction kinetics with host HGPRT and viral RdRp[1]. Utilizing the rigorous, self-validating analytical and biological frameworks outlined above ensures that pharmacokinetic and pharmacodynamic data generated for this class of compounds remains highly reproducible and translationally relevant.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Kill or corrupt: Mechanisms of action and drug-resistance of nucleotide analogues against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 88394-06-3|6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide|BLD Pharm [bldpharm.com]

- 5. 88394-06-3 | 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide - AiFChem [aifchem.com]

Pharmacokinetic and Pharmacodynamic Profiling of 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide: A Technical Whitepaper

Executive Summary

As the landscape of broad-spectrum antivirals and oncology therapeutics evolves, pyrazinecarboxamide derivatives have garnered significant attention. 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide (CAS: 88394-06-3) is a structural analog of the well-characterized antiviral Favipiravir (T-705) and T-1105. By replacing the highly electronegative 6-fluoro group of Favipiravir with a 6-methyl group, this compound presents a unique physicochemical profile[1].

As a Senior Application Scientist, I have structured this whitepaper to dissect the pharmacokinetic (PK) and pharmacodynamic (PD) complexities of this nucleobase analog. The core challenge in developing pyrazine-2-carboxamides lies in their paradoxical metabolism: they act as both substrates and inhibitors of their primary clearance enzyme, Aldehyde Oxidase (AO), resulting in highly non-linear, time-dependent pharmacokinetics[2].

Physicochemical Properties & Absorption Dynamics

The substitution of a fluorine atom with a methyl group fundamentally alters the molecule's electronic distribution and steric bulk. While fluorine enhances target affinity via hydrogen bonding and electronegativity, the 6-methyl substitution slightly lowers the molecular weight (153.14 g/mol ) and increases lipophilicity[1].

-

Oral Bioavailability: Like its halogenated counterpart, the 6-methyl analog is a small, relatively hydrophilic molecule. Oral bioavailability is projected to be exceptionally high (>90%), driven by rapid gastrointestinal absorption[3].

-

Distribution: Protein binding is expected to remain low (~50-54%), allowing for a wide volume of distribution (Vd) that facilitates penetration into intracellular compartments where viral replication occurs[2].

Intracellular Activation: The Prodrug-to-Nucleotide Pathway

6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide is a prodrug. It possesses no intrinsic inhibitory activity against viral RNA-dependent RNA polymerase (RdRp) in its native state.

To become pharmacologically active, it must hijack the host's purine salvage pathway. The compound is intracellularly phosphoribosylated by the enzyme Hypoxanthine Guanine Phosphoribosyltransferase (HGPRT) in the presence of 5-phosphoribosyl-1-pyrophosphate (PRPP) to form a ribonucleoside monophosphate (RMP)[4]. Subsequent phosphorylation by host cellular kinases yields the active ribonucleoside triphosphate (RTP). The RTP acts as a purine analog, incorporating into nascent viral RNA to induce lethal mutagenesis and chain termination[4][5].

Intracellular activation pathway of 6-methyl pyrazinecarboxamides via HGPRT.

Hepatic Metabolism & Non-Linear Pharmacokinetics

A critical failure point in the preclinical evaluation of pyrazinecarboxamides is the mischaracterization of their hepatic clearance. This class of compounds is entirely devoid of Cytochrome P450 (CYP450) mediated metabolism [3][6].

Instead, the 6-methyl analog is oxidized primarily by cytosolic Aldehyde Oxidase (AO) , and marginally by Xanthine Oxidase (XO), into an inactive hydroxylated metabolite (M1)[2][7]. The pharmacokinetic complexity arises because the drug acts as a competitive auto-inhibitor of AO. As plasma concentrations rise, the drug inhibits its own clearance, leading to a prolonged half-life and non-linear drug exposure[2][8]. This necessitates complex, high-dose loading regimens in clinical settings to rapidly saturate AO and achieve steady-state therapeutic levels[8][9].

Hepatic clearance and AO-mediated auto-inhibition driving non-linear PK.

Renal Excretion and Transporter Interactions

The inactive M1 metabolite is eliminated via renal excretion. However, the metabolite actively interacts with renal proximal tubule transporters. It acts as a moderate inhibitor of Organic Anion Transporters 1 and 3 (OAT1/OAT3) and enhances the reuptake activity of Urate Transporter 1 (URAT1)[7]. Consequently, the administration of pyrazinecarboxamides routinely decreases uric acid excretion, causing transient hyperuricemia—a critical clinical consideration for patients with a history of gout[7].

Quantitative Data Presentation

The following table synthesizes the comparative pharmacokinetic parameters of the 6-methyl analog against its well-documented structural relatives.

| Pharmacokinetic Parameter | Favipiravir (6-Fluoro) | T-1105 (6-H) | 6-Methyl Analog (Projected) |

| Molecular Weight ( g/mol ) | 157.10 | 139.11 | 153.14 |

| Primary Metabolic Enzyme | Aldehyde Oxidase (AO) | Aldehyde Oxidase (AO) | Aldehyde Oxidase (AO) |

| CYP450 Involvement | None | None | None |

| Clearance Kinetics | Highly Non-Linear | Non-Linear | Non-Linear |

| Intracellular Active Form | Ribonucleoside Triphosphate | Ribonucleoside Triphosphate | Ribonucleoside Triphosphate |

| Renal Transporter Effect | OAT1/3 Inhibition (Hyperuricemia) | OAT1/3 Inhibition | OAT1/3 Inhibition |

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed with built-in causality and self-validation mechanisms to accurately profile the 6-methyl analog.

Protocol 1: In Vitro HGPRT Activation Assay

Causality Check: Standard biochemical assays often utilize recombinant enzymes in simplified buffers. However, to accurately model the phosphoribosylation of the 6-methyl analog, we employ intact cell lysates rich in native HGPRT and supplement with exogenous PRPP. Pyrazinecarboxamides are highly dependent on the intracellular PRPP pool, which acts as the ribosyl donor.

Step-by-Step Methodology:

-

Lysate Preparation: Culture A549 cells (high native HGPRT expression) to 80% confluence. Wash with cold PBS, lyse using a non-denaturing buffer (50 mM Tris-HCl, pH 7.4, 1% Triton X-100), and centrifuge at 14,000 x g for 15 mins at 4°C to isolate the cytosolic fraction.

-

Reaction Initiation: In a 96-well plate, combine 50 µL of cell lysate, 2 mM PRPP, and 5 mM MgCl2. Initiate the reaction by adding the 6-methyl analog at a final concentration of 50 µM.

-

Incubation & Quenching: Incubate at 37°C for exactly 60 minutes. Critical Step: Quench the reaction by adding 200 µL of ice-cold methanol (-20°C). This instantly precipitates proteins and arrests transient kinase activity, preventing the rapid dephosphorylation of the newly formed ribonucleoside monophosphate back into the inactive prodrug.

-

Quantification: Centrifuge the quenched mixture and analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM) to quantify the conversion ratio of prodrug to monophosphate.

Protocol 2: Aldehyde Oxidase (AO) Clearance & Auto-Inhibition Assay

Causality Check: A common pitfall in early-stage PK profiling is the reliance on hepatic microsomes. Because pyrazine-2-carboxamide derivatives are completely devoid of CYP450-mediated metabolism, microsomal stability assays will yield false-negative clearance data. This protocol utilizes human liver cytosol. Furthermore, evaluating clearance across a broad concentration gradient is mandatory to capture the competitive auto-inhibition of AO.

Step-by-Step Methodology:

-

Fraction Selection: Thaw pooled Human Liver Cytosol (HLC) on ice. Dilute to a final protein concentration of 1.0 mg/mL in 50 mM potassium phosphate buffer (pH 7.4).

-

Concentration Gradient Setup: Prepare a concentration gradient of the 6-methyl analog (10 µM, 50 µM, 100 µM, 500 µM, and 1000 µM) to observe non-linear Michaelis-Menten kinetics.

-

Incubation: Add the drug to the HLC mixture and incubate at 37°C. (Note: AO does not require NADPH as a cofactor; it utilizes molecular oxygen and water).

-

Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench each in 150 µL of cold acetonitrile containing an internal standard.

-

Data Modeling: Analyze the depletion of the parent compound and the formation of the M1 hydroxylated metabolite via HPLC-UV. Plot the clearance rate versus concentration. A self-validating successful assay will show a decreased intrinsic clearance (CL_int) at the 500 µM and 1000 µM concentrations, confirming AO auto-inhibition.

References

-

Jochmans, D., et al. "T-705-Derived Prodrugs Show High Antiviral Efficacies against a Broad Range of Influenza A Viruses with Synergistic Effects When Combined with Oseltamivir." National Center for Biotechnology Information (PMC). Available at:[Link][4]

-

Nguyen, T.H.T., et al. "Favipiravir pharmacokinetics in Ebola-Infected patients of the JIKI trial reveals concentrations lower than targeted." PLOS Neglected Tropical Diseases. Available at:[Link][2]

-

Koseki, T., et al. "Drug-Drug Interaction of Aldehyde Oxidase Inhibitor and Xanthine Oxidase Inhibitor with Favipiravir." DergiPark. Available at:[Link][3]

-

Madelain, V., et al. "Favipiravir Pharmacokinetics in Nonhuman Primates and Insights for Future Efficacy Studies of Hemorrhagic Fever Viruses." Antimicrobial Agents and Chemotherapy (ASM Journals). Available at:[Link][8]

-

Chotivanich, K., et al. "Pharmacokinetics of favipiravir in adults with mild COVID-19 in Thailand." medRxiv. Available at:[Link][9]

-

Liverpool Drug Interactions Group. "Favipiravir Interaction Profile." HIV Drug Interactions. Available at: [Link][6]

-

Mishima, E., et al. "Uric Acid Elevation by Favipiravir, an Antiviral Drug." Biological and Pharmaceutical Bulletin (J-Stage). Available at:[Link][7]

Sources

- 1. 5-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide | 88394-05-2 | Benchchem [benchchem.com]

- 2. Favipiravir pharmacokinetics in Ebola-Infected patients of the JIKI trial reveals concentrations lower than targeted | PLOS Neglected Tropical Diseases [journals.plos.org]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. T-705-Derived Prodrugs Show High Antiviral Efficacies against a Broad Range of Influenza A Viruses with Synergistic Effects When Combined with Oseltamivir - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Liverpool HIV Interactions [hiv-druginteractions.org]

- 7. Uric Acid Elevation by Favipiravir, an Antiviral Drug [jstage.jst.go.jp]

- 8. journals.asm.org [journals.asm.org]

- 9. medrxiv.org [medrxiv.org]

Application Note: Stability-Indicating HPLC Method Development for 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide

Executive Summary & Scientific Context

6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide (CAS: 88394-06-3) is a critical pyrazinecarboxamide derivative, structurally homologous to the broad-spectrum antiviral Favipiravir (6-fluoro-3-hydroxy-2-pyrazinecarboxamide). In pharmaceutical development, accurately quantifying this compound and its degradation products is paramount.

Developing a High-Performance Liquid Chromatography (HPLC) method for this analyte presents unique chromatographic challenges. The molecule exhibits complex keto-enol tautomerism (3-oxo ⇌ 3-hydroxy) and possesses multiple hydrogen-bond donor/acceptor sites. This inherent polarity often leads to poor retention on standard reversed-phase columns and peak tailing due to secondary interactions with residual silanols.

This application note provides a comprehensive, self-validating protocol for a stability-indicating Reversed-Phase HPLC (RP-HPLC) method, grounded in established chromatographic behaviors of pyrazinecarboxamide antivirals .

Chromatographic Rationale & Causality

To design a robust method, we must translate the analyte's physicochemical properties into empirical chromatographic parameters:

-

Stationary Phase Selection: Because the analyte is highly polar, starting the gradient with a high aqueous composition (e.g., 95% water) is necessary to achieve adequate retention ( k′>2 ). Standard C18 columns are prone to phase collapse (dewetting) under these conditions. Therefore, a polar-embedded C18 or an InertSustain C18 column is selected to maintain stationary phase solvation and leverage π−π interactions with the pyrazine ring.

-

Mobile Phase pH Optimization: The pyrazine nitrogen and the acidic oxo/hydroxyl group dictate the molecule's ionization state. To ensure the compound remains in a single, neutral tautomeric state during elution, the mobile phase must be buffered. An acidic buffer (20 mM KH2PO4 , pH 3.0) suppresses ionization, preventing split peaks and severe tailing .

-

Self-Validating Detection: Utilizing a Photo Diode Array (PDA) detector allows for the extraction of chromatograms at 254 nm (optimal for the pyrazine chromophore) while simultaneously calculating the Peak Purity Angle vs. Peak Purity Threshold . If the angle exceeds the threshold, the system automatically flags co-eluting impurities, ensuring the trustworthiness of the data.

Fig 1: Chromatographic retention mechanisms between the analyte and the stationary phase.

Experimental Protocol

Reagents and Materials

-

Analyte: 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide standard (≥98.0% purity).

-

Solvents: HPLC-Grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

-

Buffer Salts: Potassium dihydrogen phosphate ( KH2PO4 ), Orthophosphoric acid (85% w/w) for pH adjustment.

Chromatographic Conditions

| Parameter | Specification | Causality / Rationale |

| Column | InertSustain C18, 250 × 4.6 mm, 5 µm | Prevents phase collapse in high-aqueous conditions . |

| Mobile Phase A | 20 mM KH2PO4 (pH 3.0 ± 0.05) | Suppresses ionization of the oxo/hydroxy moiety. |

| Mobile Phase B | Acetonitrile (100%) | Provides optimal elution strength for hydrophobic degradants. |

| Flow Rate | 1.0 mL/min | Balances optimal linear velocity with system backpressure. |

| Column Temp. | 30°C | Stabilizes retention times against ambient temperature fluctuations. |

| Detection | PDA at 254 nm (Scan 200-400 nm) | Captures the π→π∗ transition of the pyrazine ring. |

| Injection Vol. | 10 µL | Prevents column overloading while maintaining high S/N ratio. |

Gradient Elution Program

A gradient is essential to elute highly polar degradants early, retain the main API peak, and flush out tightly bound hydrophobic impurities (such as dimers or synthetic precursors) .

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Elution Profile |

| 0.0 | 95 | 5 | Isocratic hold to retain polar analyte |

| 5.0 | 95 | 5 | Isocratic hold |

| 25.0 | 40 | 60 | Linear gradient to elute strongly retained impurities |

| 30.0 | 40 | 60 | Wash phase |

| 31.0 | 95 | 5 | Return to initial conditions |

| 40.0 | 95 | 5 | Column re-equilibration |

Step-by-Step Sample Preparation

A self-validating preparation must ensure complete dissolution without inducing degradation.

-

Weighing: Accurately weigh 20.0 mg of 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide into a 100 mL volumetric flask.

-

Initial Wetting: Add 10.0 mL of HPLC-grade Acetonitrile. Insight: The compound is sparingly soluble in pure water. Initial wetting with organic solvent prevents localized precipitation.

-

Dissolution: Sonicate for 5 minutes until visually clear.

-

Dilution: Make up to the 100 mL mark with Mobile Phase A and mix thoroughly. (Final Concentration: 0.2 mg/mL).

-

Filtration: Filter through a 0.22 µm PVDF syringe filter. Discard the first 2 mL to saturate filter binding sites.

Method Validation & Forced Degradation Workflows

To ensure the method is "stability-indicating" per ICH Q2(R1) and Q1A(R2) guidelines, the analyte must be subjected to forced degradation. The method proves its validity if the main peak is cleanly resolved from all generated degradation products (Mass Balance > 95%).

Fig 2: Logical workflow for executing and validating a stability-indicating HPLC method.

System Suitability Criteria (Self-Validation Checks)

Before executing any sample runs, the system must pass the following criteria using a standard solution (0.2 mg/mL):

-

Retention Time ( Rt ): ~ 8.5 ± 0.2 min.

-

Theoretical Plates ( N ): ≥5000 . (Failure indicates column bed degradation).

-

Tailing Factor ( Tf ): ≤1.5 . (Failure indicates secondary silanol interactions; verify mobile phase pH).

-

%RSD of Peak Area (n=5): ≤2.0% . (Failure indicates injector malfunction or sample instability).

Forced Degradation Summary Data

| Stress Condition | Reagent / Environment | Exposure Time | Expected Degradation Pathway | Target Degradation |

| Acidic | 0.1 N HCl @ 60°C | 24 hours | Amide hydrolysis to carboxylic acid | 5 - 15% |

| Basic | 0.1 N NaOH @ 60°C | 24 hours | Pyrazine ring opening / Hydrolysis | 10 - 20% |

| Oxidative | 3% H2O2 @ RT | 24 hours | N-oxidation of the pyrazine ring | 10 - 15% |

| Thermal | Solid state @ 105°C | 7 days | Decarboxylation / Dimerization | < 5% |

| Photolytic | UV/Vis (ICH Q1B) | 1.2M lux hrs | Photo-oxidation | 5 - 10% |

Note: If degradation exceeds 20%, secondary degradation products may form, complicating the chromatographic profile and skewing the mass balance.

Conclusion

By strategically selecting a polar-embedded stationary phase and an acidic buffered mobile phase, this methodology effectively controls the tautomeric and ionization states of 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide. The integration of a gradient elution profile and PDA peak purity analysis creates a self-validating framework, ensuring that all structural analogs and degradation products are accurately resolved and quantified in pharmaceutical development pipelines.

References

-

EVALUATION OF QUALITY CONTROL OF FAVIPIRAVIR FOR ITS TEN RELATED SUBSTANCES USING HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. RASĀYAN Journal of Chemistry, Vol. 16, No. 2, 2023. [Link] [1]

-

Stability Indicating RP-HPLC Method Development and Validation for Quantification of Favipiravir and its Related Substances. International Journal of Pharmaceutical Quality Assurance, 2024; DOI: 10.25258/ijpqa.15.3.55.[Link] [2]

-

New Analytical Methods for the Determination of New Anti-Viral Drug Favipiravir: A Potential Therapeutic Drug Against Covid-19 Virus, in Bulk and Dosage Forms. National Institutes of Health (NIH) / PMC, 2023.[Link] [3]

- HPLC method for measuring related substances in Favipiravir (CN104914185A).

Synthesis of 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide: A Detailed Protocol for Researchers

Abstract

This comprehensive guide details a robust and reliable protocol for the laboratory-scale synthesis of 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthesis is approached through a classical cyclocondensation reaction, a cornerstone of pyrazinone chemistry. This document provides not only a step-by-step methodology but also delves into the mechanistic rationale behind the procedural choices, ensuring a thorough understanding for researchers, scientists, and professionals in the field. All quantitative data is presented in clear, tabular formats, and the overall workflow is visualized using a process diagram.

Introduction

Pyrazinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active molecules. Their unique electronic and steric properties make them attractive for designing novel therapeutic agents. 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide, the subject of this protocol, is a valuable building block for the synthesis of more complex molecular architectures. The strategic placement of the methyl and carboxamide functionalities offers multiple points for further derivatization, enabling the exploration of a diverse chemical space.

The synthetic strategy outlined herein is based on the well-established "Method of Jones and Karmas and Spoerri" for the formation of 2(1H)-pyrazinones. This method involves the one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound[1][2][3]. In this specific application, we will be synthesizing the key intermediate, 2-amino-3-oxobutanamide, which will then undergo a cyclocondensation reaction with glyoxal to yield the target compound.

Synthetic Workflow

The overall synthetic pathway can be visualized as a two-stage process: the synthesis of the key α-amino-β-ketoamide intermediate, followed by the cyclocondensation to form the pyrazinone ring.

Figure 1: Synthetic workflow for 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide.

Materials and Methods

Reagents and Solvents

| Reagent/Solvent | Grade | Supplier |

| Ethyl acetoacetate | Reagent | Sigma-Aldrich |

| Sulfuryl chloride | Reagent | Sigma-Aldrich |

| Sodium azide | Reagent | Sigma-Aldrich |

| Palladium on carbon (10%) | Catalyst | Sigma-Aldrich |

| Hydrogen gas | High purity | Local supplier |

| Ammonia (7N in methanol) | Reagent | Sigma-Aldrich |

| Glyoxal (40% in water) | Reagent | Sigma-Aldrich |

| Dichloromethane | ACS | Fisher Scientific |

| Diethyl ether | ACS | Fisher Scientific |

| Ethyl acetate | ACS | Fisher Scientific |

| Methanol | ACS | Fisher Scientific |

| Sodium sulfate (anhydrous) | ACS | Fisher Scientific |

Instrumentation

-

Magnetic stirrers with heating capabilities

-

Rotary evaporator

-

High-vacuum pump

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

Nuclear Magnetic Resonance (NMR) spectrometer (400 MHz)

-

Mass spectrometer (ESI)

Experimental Protocol

Part 1: Synthesis of 2-Amino-3-oxobutanamide (Intermediate)

This multi-step synthesis of the key intermediate is based on established transformations of β-ketoesters.

Step 1a: Synthesis of Ethyl 2-chloro-3-oxobutanoate

-

To a stirred solution of ethyl acetoacetate (1.0 eq) in dichloromethane at 0 °C, add sulfuryl chloride (1.05 eq) dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 1b: Synthesis of Ethyl 2-azido-3-oxobutanoate

-

Dissolve the crude ethyl 2-chloro-3-oxobutanoate (1.0 eq) in a mixture of acetone and water (4:1).

-

Add sodium azide (1.2 eq) portion-wise at room temperature.

-

Heat the mixture to reflux and stir for 6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and remove the acetone under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to give the crude azide.

Step 1c: Synthesis of Ethyl 2-amino-3-oxobutanoate

-

Dissolve the crude ethyl 2-azido-3-oxobutanoate in methanol.

-

Add 10% palladium on carbon catalyst (5 mol%).

-

Stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude amino ester.

Step 1d: Synthesis of 2-Amino-3-oxobutanamide

-

Dissolve the crude ethyl 2-amino-3-oxobutanoate in a 7N solution of ammonia in methanol.

-

Stir the solution in a sealed pressure vessel at 50 °C for 24 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to yield the crude 2-amino-3-oxobutanamide. This intermediate should be used immediately in the next step due to its potential instability.

Part 2: Synthesis of 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide (Target Compound)

This cyclocondensation reaction is the key step in forming the pyrazinone ring system[1][2].

-

Dissolve the crude 2-amino-3-oxobutanamide (1.0 eq) in a mixture of water and ethanol (1:1).

-

To this solution, add an aqueous solution of glyoxal (40%, 1.1 eq) dropwise at room temperature.

-

Adjust the pH of the reaction mixture to approximately 8-9 with a dilute aqueous solution of sodium hydroxide.

-

Heat the reaction mixture to 80 °C and stir for 4 hours.

-

Monitor the formation of the product by TLC.

-

Upon completion of the reaction, cool the mixture to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration.

-

If the product remains in solution, concentrate the mixture under reduced pressure and purify the residue by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the pure 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide.

Expected Results and Characterization

The final product, 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide, is expected to be a solid. The structure should be confirmed by standard analytical techniques.

| Analysis | Expected Results |

| ¹H NMR | Peaks corresponding to the methyl group, the pyrazine ring proton, and the amide protons. |

| ¹³C NMR | Resonances for the methyl carbon, the pyrazine ring carbons, and the carbonyl carbons. |

| Mass Spec (ESI) | [M+H]⁺ ion corresponding to the molecular weight of the target compound. |

Troubleshooting

-

Low yield in the amidation step (1d): Ensure the pressure vessel is properly sealed to prevent the escape of ammonia. The reaction may require longer reaction times or slightly higher temperatures.

-

Incomplete cyclocondensation (Part 2): The pH of the reaction is crucial. Ensure it is maintained in the slightly basic range. The reaction may also benefit from an inert atmosphere to prevent oxidation of intermediates.

-

Purification difficulties: If the product is difficult to purify by chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water) should be attempted.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide. By following the step-by-step instructions and understanding the underlying chemical principles, researchers can confidently and efficiently produce this valuable heterocyclic compound for their research and development endeavors.

References

- García-García, E., Porcal, E., & Lavilla, R. (2023). 2(1H)

-

García-García, E., Porcal, E., & Lavilla, R. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. .

- García-García, E., Porcal, E., & Lavilla, R. (2022). 2(1H)

- Huyghues-Despointes, A., & Yaylayan, V. A. (1996). Elucidation of the Mechanism of Pyrazinone Formation in Glycine Model Systems Using Labeled Sugars and Amino Acids. Journal of Agricultural and Food Chemistry, 44(8), 2265–2272.

- Hussein, A. H. M., El-Adasy, A. A. M. A., El-Saghier, A. M. M., & Olish, M. A. (2015). Reaction of 2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with Ethyl Acetoacetate: Novel Syntheses of Pyridines, Pyrazoles, and Their Fused Derivatives.

-

Li, W., Wang, J., & Lu, X. (2016). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. .

- Ji, Y., Zhao, Y., Chen, Z., & Ge, M. (2024). Aqueous-phase chemistry of glyoxal with multifunctional reduced nitrogen compounds. Atmospheric Chemistry and Physics, 24(5), 3079-3091.

- Singh, O. M., et al. (2007).

- CN102532046A - Preparation method of 4-acetamido-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine.

- CN101684078B - Chemical synthesis method for of 2-amino-butanamide hydrochloride.

- Wang, J., Gong, T., Zhuang, Z., Sun, B., & Zhang, F. (2025). Catalyst-free and oxidant-free cyclocondensation of 2-aminobenzamides with glycosides under visible light. Organic & Biomolecular Chemistry, 23, 4371-4375.

- Hansen, S. V., & Hammer, K. (2001). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses.

- Homeyer, A. H. (1946). 2(3H)-Oxazolone, 3-acetyl. Organic Syntheses.

- Jagwani, D., & Joshi, P. (2014). A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 5(12), 5548-5555.

- De Haan, D. O., Tolbert, M. A., & Jimenez, J. L. (2009). Atmospheric condensed-phase reactions of glyoxal with methylamine. CIRES - University of Colorado Boulder.

- Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.).

- Aly, A. A., & Wasfy, A. A. F. (2003). 'Y-Oxo carboxylic acids in heterocyclic synthesis: Part IV-Synthesis of some pyridazines containing phthalyl and tosyl amino acids using. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 42(10), 2613-2618.

- Perillo, I. A., et al. (2022). Cyclocondensation reactions of racemic diastereomers of dimethyl-2-oxocyclohexanepropionic acids with (R)-phenylglycinol: access to both enantiomers of dimethyl cis-decahydroquinolines. Organic Chemistry Frontiers.

- Collet, C., et al. (2013). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Beilstein Journal of Organic Chemistry, 9, 1629-1635.

- Ji, Y., et al. (2024). Aqueous-phase chemistry of glyoxal with multifunctional reduced nitrogen compounds. Copernicus ACP.

-

Thornalley, P. J., Langborg, A., & Minhas, H. S. (1999). Formation of glyoxal, methylglyoxal and 3-deoxyglucosone in the glycation of proteins by glucose. .

- Takahashi, K. (1977).

-

Ota, N., et al. (2023). Glyoxylic Acid, an α-Keto Acid Metabolite Derived from Glycine, Promotes Myogenesis in C2C12 Cells. .

- Lingaiah, K. M., et al. (2017). Cyclocondensation of o-phenylenediamines with α-ketothioesters: a novel approach for the synthesis of 2-acylbenzimidazoles. New Journal of Chemistry.

- Kadokawa, J., et al. (2023). Synthesis of Hydrophobic Poly(γ-Glutamic Acid)

Sources

- 1. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07227K [pubs.rsc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: In Vitro Assay Protocols for 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide

Target Audience: Researchers, Virologists, and Drug Development Scientists Document Type: Comprehensive Technical Guide & Standard Operating Procedures (SOPs)

Introduction & Mechanistic Rationale

6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide (CAS: 88394-06-3) is a pyrazinecarboxamide derivative structurally homologous to the broad-spectrum antivirals Favipiravir (T-705) and T-1105[1][2]. These compounds function as prodrugs and are characterized by a unique mechanism of action: they undergo intracellular phosphoribosylation by host enzymes—primarily hypoxanthine-guanine phosphoribosyltransferase (HGPRT)—to form an active ribonucleoside triphosphate (RTP)[3][4].

Once activated, the RTP analog acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp)[5][6]. Its incorporation into the nascent viral RNA chain induces either immediate chain termination or lethal mutagenesis (error catastrophe) during viral replication[7][8].

Senior Scientist Insight: The "Prodrug Paradox" in Assay Design

A critical failure point in evaluating pyrazinecarboxamides is a misunderstanding of their metabolic requirements. You cannot use the native prodrug in cell-free enzymatic assays. The unphosphorylated compound will exhibit 0% inhibition against isolated RdRp. Orthogonal assay design is required: cell-based assays evaluate the prodrug, while cell-free biochemical assays must utilize the chemically synthesized triphosphate (RTP) derivative[6].

Figure 1: Intracellular metabolic activation pathway and mechanism of action for pyrazinecarboxamides.

Experimental Workflow Overview

To establish a self-validating data package for 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide, a tripartite workflow is recommended. This ensures that any observed antiviral efficacy is not an artifact of host-cell toxicity or poor metabolic conversion.

Figure 2: Multimodal in vitro assay workflow for evaluating pyrazinecarboxamide RdRp inhibitors.

Detailed Experimental Protocols

Protocol 1: Cell-Based Antiviral Efficacy & Cytotoxicity (Plaque Reduction Assay)

This assay determines the half-maximal effective concentration (EC50) and the half-maximal cytotoxic concentration (CC50) to calculate the Selectivity Index (SI = CC50/EC50)[5].

-

Expertise & Causality: The choice of cell line is paramount. Vero cells are commonly used for viral propagation but have notoriously variable HGPRT activity, which can artificially deflate the apparent potency of pyrazinecarboxamides[4]. MDCK or A549 cells are often preferred for influenza and respiratory virus models[2].

-

Self-Validation: A parallel mock-infected plate treated with the exact compound dilutions must be run simultaneously to isolate compound toxicity from virus-induced cytopathic effect (CPE).

Step-by-Step Methodology:

-

Cell Seeding: Seed permissive cells (e.g., MDCK) in 12-well or 24-well plates at 5×104 cells/well. Incubate at 37°C, 5% CO₂ until 90-100% confluent.

-

Compound Preparation: Dissolve 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide in 100% DMSO to create a 10 mM stock. Prepare a 2-fold serial dilution in infection medium (final DMSO concentration <0.5%).

-

Viral Infection: Wash monolayers with PBS. Infect with the target virus (e.g., Influenza A or Dengue) at a Multiplicity of Infection (MOI) of 0.01 to allow for multi-cycle replication[5][8]. Incubate for 1 hour at 37°C for viral adsorption.

-

Treatment & Overlay: Remove the inoculum. Add the compound dilutions mixed with a semi-solid overlay (e.g., 1% agarose in MEM with 1 µg/mL TPCK-treated trypsin).

-

Incubation & Fixation: Incubate for 48–72 hours. Fix cells with 4% formaldehyde and stain with 0.1% crystal violet.

-

Quantification: Count plaques. Plot the percentage of plaque reduction against the log of compound concentration to determine the EC50 using non-linear regression.

Protocol 2: Cell-Free RdRp Primer Extension Assay

This assay confirms direct target engagement. Requirement: You must use the chemically synthesized 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide-RTP[6][7].

-

Expertise & Causality: Pyrazinecarboxamides can mimic both Adenine (ATP) and Guanine (GTP). To accurately measure incorporation efficiency, the RNA template must be designed with either a +1 Uridine or +1 Cytosine to force the polymerase to utilize the RTP analog[7].

Step-by-Step Methodology:

-

Complex Assembly: Incubate purified viral RdRp (e.g., SARS-CoV-2 nsp12/7/8 complex) with a 5'-fluorescently labeled (e.g., Cy5) RNA primer annealed to a template strand in reaction buffer (20 mM Tris-HCl pH 8.0, 10 mM KCl, 2 mM MgCl₂, 1 mM DTT).

-

Pre-incubation: Add the synthesized RTP analog at varying concentrations (10, 100, 500 µM) and pre-incubate for 15 minutes at 30°C[6].

-

Reaction Initiation: Initiate RNA synthesis by adding a mix of natural NTPs (excluding the one being competed against, to isolate incorporation kinetics).

-

Quenching: Stop the reaction at specific time points (e.g., 10, 30, 60 mins) by adding an equal volume of stop buffer (95% formamide, 20 mM EDTA).

-

Analysis: Heat samples to 95°C for 5 mins. Resolve the extended RNA products on a 20% denaturing Urea-Polyacrylamide Gel (PAGE).

-

Quantification: Image the gel using a fluorescence scanner. Quantify the ratio of extended primer to unextended primer to calculate the IC50 of polymerase inhibition.

Protocol 3: Intracellular Metabolic Activation Assay (RP-HPLC)

To rule out poor cellular permeability or lack of HGPRT-mediated activation, intracellular nucleotide pools must be quantified[4][9].

-

Expertise & Causality: Nucleotides degrade rapidly. Cells must be quenched instantly using cold methanol to arrest phosphatase and kinase activity, ensuring the RTP/RMP ratio reflects true intracellular steady-state levels.

Step-by-Step Methodology:

-

Treatment: Incubate cells in 6-well plates with 50 µM of the prodrug for 4, 8, and 24 hours.

-

Quenching & Extraction: Aspirate medium, wash twice with ice-cold PBS, and immediately add 500 µL of 80% cold methanol (-20°C). Scrape cells and transfer to a microcentrifuge tube.

-

Centrifugation: Centrifuge at 15,000 × g for 15 minutes at 4°C to pellet proteins.

-

Evaporation: Transfer the supernatant and dry it under a gentle stream of nitrogen or in a SpeedVac.

-

HPLC Analysis: Reconstitute in mobile phase. Inject onto a Nucleosil C18 column (or equivalent anion-exchange column for nucleotides)[9]. Use a gradient of phosphate buffer and acetonitrile. Detect via UV absorbance (λmax ≈ 365 nm) or mass spectrometry (LC-MS/MS) to separate and quantify the Prodrug, RMP, RDP, and RTP peaks.

Data Presentation & Interpretation

Synthesize your findings against standard benchmarks. A successful candidate compound should demonstrate a wide therapeutic window and efficient intracellular conversion.

Table 1: Representative Pharmacological Metrics for Pyrazinecarboxamide Evaluation

| Metric | Assay Source | Biological Significance | Target Threshold for Lead Progression |

| EC50 | Plaque Reduction (Cell-based) | Potency of the drug to inhibit 50% of viral replication. | < 10 µM (Strain & Cell line dependent) |

| CC50 | Viability Assay (Cell-based) | Concentration causing 50% host cell death. | > 500 µM |

| SI (Selectivity Index) | Calculated (CC50 / EC50) | Therapeutic window of the compound. | > 50 (Higher is safer) |

| IC50 | Primer Extension (Cell-free) | Direct inhibition of RdRp by the RTP active form. | < 5 µM (using RTP analog) |

| RTP Conversion Ratio | RP-HPLC (Cell-based) | Efficiency of host HGPRT to activate the prodrug. | > 10% of total intracellular drug pool |

References

-

Benchchem Technical Support Team. "Standard Laboratory Protocols for Favipiravir Antiviral Assays." Benchchem. 5

-

Benchchem. "5-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide." Benchchem. 1

-

Naydenova, K., et al. "Structure of the SARS-CoV-2 RNA-dependent RNA polymerase in the presence of favipiravir-RTP." PMC (NIH). 6

-

Ravisankar, P., et al. "RP-HPLC Method for Determination of Favipiravir (RdRp of RNA Viruses) in Pharmaceutical Dosage Form." Current Trends in Biotechnology and Pharmacy. 9

-

Huchting, J., et al. "T-705-Derived Prodrugs Show High Antiviral Efficacies against a Broad Range of Influenza A Viruses with Synergistic Effects When Combined with Oseltamivir." MDPI. 2

-

Huchting, J., et al. "Improving properties of the nucleobase analogs T-705/T-1105 as potential antiviral." PMC (NIH). 3

-

Eyer, L., et al. "Cell line-dependent activation and antiviral activity of T-1105, the non-fluorinated analogue of T-705 (favipiravir)." ResearchGate. 4

-

Peng, Q., et al. "Structural basis of SARS-CoV-2 polymerase inhibition by Favipiravir." bioRxiv. 7

-

Wang, Q., et al. "Nucleobases and corresponding nucleosides display potent antiviral activities against dengue virus possibly through viral lethal mutagenesis." PLOS Neglected Tropical Diseases. 8

Sources

- 1. 5-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide | 88394-05-2 | Benchchem [benchchem.com]

- 2. T-705-Derived Prodrugs Show High Antiviral Efficacies against a Broad Range of Influenza A Viruses with Synergistic Effects When Combined with Oseltamivir [mdpi.com]

- 3. Improving properties of the nucleobase analogs T-705/T-1105 as potential antiviral - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Structure of the SARS-CoV-2 RNA-dependent RNA polymerase in the presence of favipiravir-RTP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural basis of SARS-CoV-2 polymerase inhibition by Favipiravir | bioRxiv [biorxiv.org]

- 8. Nucleobases and corresponding nucleosides display potent antiviral activities against dengue virus possibly through viral lethal mutagenesis | PLOS Neglected Tropical Diseases [journals.plos.org]

- 9. abap.co.in [abap.co.in]

Application Note: High-Throughput LC-MS/MS Quantification of 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide in Human Plasma

Introduction & Clinical Significance

6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide , universally known as Favipiravir (T-705) , is a broad-spectrum antiviral agent that selectively inhibits viral RNA-dependent RNA polymerase (RdRp). Originally developed for influenza, its application has expanded to emerging RNA viruses, including SARS-CoV-2 and Ebola [1].

Because Favipiravir exhibits complex, dose-dependent, and time-dependent pharmacokinetics (PK), therapeutic drug monitoring (TDM) is critical during clinical trials and severe infection management. This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the precise quantification of Favipiravir in human plasma, utilizing stable isotope dilution mass spectrometry (ID-LC-MS/MS) [1, 2].

Mechanistic Insight: Intracellular Activation

Favipiravir is a prodrug. To exert its antiviral effect, it must enter the host cell and undergo phosphoribosylation by host enzymes (e.g., HGPRT), followed by phosphorylation to its active triphosphate form (Favipiravir-RTP). The active metabolite acts as a purine nucleoside analogue, competitively inhibiting viral RdRp and inducing lethal mutagenesis or chain termination.

Intracellular activation pathway of Favipiravir and its inhibition of viral RNA-dependent RNA polymerase.

Rationale for Analytical Strategy (E-E-A-T)

Developing a reliable bioanalytical method for Favipiravir requires addressing its unique physicochemical properties (MW: 157.1 g/mol , pKa: ~5.2). The following causal choices form the foundation of this self-validating protocol:

-